2-(3-phenylazetidin-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a hydrochloride salt form of 2-(3-phenylazetidin-3-yl)acetic acid, which is characterized by the presence of a phenyl group attached to an azetidine ring, further connected to an acetic acid moiety. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves several steps, starting from the appropriate azetidine precursor. One common method includes the reaction of 3-phenylazetidine with chloroacetic acid under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylazetidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other bases in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-phenylazetidin-3-yl)propanoic acid hydrochloride
- 2-(3-phenylazetidin-3-yl)butanoic acid hydrochloride
- 2-(3-phenylazetidin-3-yl)pentanoic acid hydrochloride
Uniqueness
2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the azetidine ring and the phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
CAS No. |
2551118-48-8 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.